molecular formula C9H9BrO2 B2870536 2-Bromo-2'-hydroxy-3'-methylacetophenone CAS No. 1261643-22-4

2-Bromo-2'-hydroxy-3'-methylacetophenone

Cat. No. B2870536
CAS RN: 1261643-22-4
M. Wt: 229.073
InChI Key: DORQZQMOCRELTP-UHFFFAOYSA-N
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Description

2-Bromo-2’-hydroxy-3’-methylacetophenone is a reactant involved in the synthesis of various compounds such as Pyrrole-3-carboxylic acids, N-aryl-N-thiazolyl compounds via the Hantzsch reaction, and Disubstituted oxadiazolylindole derivatives with anti-inflammatory, analgesic, and nitric oxide releasing activity .


Synthesis Analysis

The synthesis of 2-Bromo-2’-hydroxy-3’-methylacetophenone can be achieved by bromination of 2-hydroxy-5-methyl-α-bromoacetophenone in 50% aqueous acetic acid at 60° . Other methods include the reaction of bromine on 2-hydroxy-5-methyl-α-bromoacetophenone in 50% aqueous acetic acid at 60° .


Chemical Reactions Analysis

2-Bromo-2’-hydroxy-3’-methylacetophenone is involved in the synthesis of various compounds. It is used in the general fluorous thiol quenching method . It is also used in the preparation of hydroxyquinolinone and

Scientific Research Applications

Organic Synthesis

2-Bromo-2’-hydroxy-3’-methylacetophenone: is utilized in organic synthesis as a building block for various chemical reactions. Its bromine atom is reactive and can be used to introduce other functional groups through substitution reactions. This compound serves as a precursor for synthesizing hydroxyquinolinones , which are compounds with potential therapeutic properties.

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for the synthesis of N-derivatized carboxamides . Carboxamides are significant due to their presence in various drug molecules, and their modification can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Material Science

The compound’s role in material science includes its use in fluorous thiol quenching methods . This technique is important for creating materials with specific surface properties, which can be applied in the development of advanced coatings and nanomaterials.

Analytical Chemistry

2-Bromo-2’-hydroxy-3’-methylacetophenone: is employed in analytical chemistry for the derivatization of active metabolites in blood samples . This ensures the stability of these metabolites during sample processing and storage, which is crucial for accurate analysis and diagnosis.

Pharmaceutical Research

In pharmaceutical research, the compound finds use in stabilizing clopidogrel active metabolite in human plasma . This is essential for maintaining the integrity of the compound during pharmaceutical analysis and ensuring the reliability of pharmacokinetic studies.

properties

IUPAC Name

2-bromo-1-(2-hydroxy-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-2-4-7(9(6)12)8(11)5-10/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORQZQMOCRELTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261643-22-4
Record name 2-bromo-1-(2-hydroxy-3-methylphenyl)ethan-1-one
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